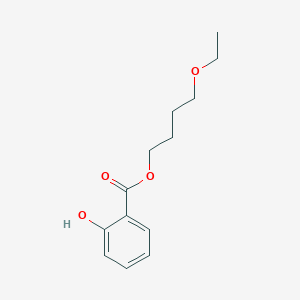

4-Ethoxybutyl 2-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

675836-33-6 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-ethoxybutyl 2-hydroxybenzoate |

InChI |

InChI=1S/C13H18O4/c1-2-16-9-5-6-10-17-13(15)11-7-3-4-8-12(11)14/h3-4,7-8,14H,2,5-6,9-10H2,1H3 |

InChI Key |

GEJMBQSGGXUZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCOC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxybutyl 2 Hydroxybenzoate and Analogues

Direct Esterification Routes

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward method for the synthesis of 4-ethoxybutyl 2-hydroxybenzoate. This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Utilizing Salicylic (B10762653) Acid and Substituted Butanol Precursors

The most direct route to 4-ethoxybutyl 2-hydroxybenzoate is the esterification of salicylic acid with 4-ethoxybutanol. This reaction combines the carboxylic acid functionality of salicylic acid with the hydroxyl group of the substituted butanol, eliminating a molecule of water to form the desired ester. The presence of the phenolic hydroxyl group on the salicylic acid molecule generally does not interfere with the esterification of the carboxylic acid group under controlled conditions.

The general reaction can be represented as follows:

Salicylic Acid + 4-Ethoxybutanol ⇌ 4-Ethoxybutyl 2-hydroxybenzoate + Water

The selection of precursors is crucial. Salicylic acid is a readily available bifunctional molecule, containing both a carboxylic acid and a phenolic hydroxyl group. ma.edu 4-Ethoxybutanol, the alcohol precursor, provides the specific alkoxybutyl side chain to the final ester.

Catalytic Systems for Esterification Enhancement

Esterification reactions are typically equilibrium-limited and require a catalyst to proceed at a reasonable rate. ma.edu Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been effectively employed for the synthesis of salicylate (B1505791) esters.

Acidic Catalysis: Brønsted acids are the most common catalysts for direct esterification. Concentrated sulfuric acid is a classic and effective catalyst, protonating the carbonyl oxygen of the salicylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. ma.eduuomustansiriyah.edu.iq Other strong acids such as hydrochloric acid and p-toluenesulfonic acid can also be used. scilit.com

Solid acid catalysts offer advantages in terms of separation and reusability. Materials like sulfated zirconia, and various zeolites have demonstrated high activity and selectivity in the esterification of salicylic acid with alcohols. researchgate.net For instance, solid superacid catalysts such as SO₄²⁻/TiO₂-WO₃ have been successfully used in the synthesis of other alkyl salicylates, achieving high conversion rates. google.com

Metal Catalysis: Lewis acid metal catalysts can also promote esterification. Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been shown to be an effective catalyst for the selective esterification of salicylic acid with alcohols. nih.gov

| Catalyst Type | Example | Key Features |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, inexpensive, but can be corrosive and difficult to separate. |

| Heterogeneous Acid | Sulfated Zirconia | Reusable, environmentally benign, high yield and selectivity. |

| Heterogeneous Acid | p-Toluenesulfonic acid | Effective solid acid catalyst. scilit.com |

| Metal Catalyst | Zinc trifluoromethanesulfonate (Zn(OTf)₂) | Promotes selective esterification. nih.gov |

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of 4-ethoxybutyl 2-hydroxybenzoate. Key parameters include temperature, molar ratio of reactants, and the choice of solvent.

Temperature: The reaction temperature influences the rate of esterification. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decarboxylation of salicylic acid. The optimal temperature is typically near the boiling point of the solvent or the excess alcohol used in the reaction. For example, in the synthesis of 2-ethylhexyl salicylate, a structurally similar ester, reflux temperatures around 190°C have been employed. google.com

Molar Ratio: To shift the equilibrium towards the formation of the ester, an excess of one of the reactants is often used. ma.edu In the synthesis of salicylate esters, it is common to use an excess of the alcohol, which can also serve as the solvent. phillysim.org A molar ratio of alcohol to salicylic acid of 3:1 or higher is frequently employed.

Solvent: The choice of solvent can impact the reaction in several ways. An inert solvent that is capable of azeotropically removing water, such as toluene or heptane, can be used to drive the reaction to completion. In many cases, an excess of the alcohol reactant (4-ethoxybutanol) can serve as both a reactant and the solvent, simplifying the reaction setup. phillysim.org

Transesterification Approaches

Transesterification, or alcoholysis, is an alternative and widely used method for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol to form a new ester.

Exchange Reactions with Simpler Salicylate Esters (e.g., Methyl Salicylate)

For the synthesis of 4-ethoxybutyl 2-hydroxybenzoate, a common approach is the transesterification of a simpler alkyl salicylate, such as methyl salicylate or ethyl salicylate, with 4-ethoxybutanol. google.com Methyl salicylate is an inexpensive and readily available starting material. The reaction involves the exchange of the methoxy (B1213986) group of methyl salicylate with the 4-ethoxybutoxy group from 4-ethoxybutanol.

The general reaction is as follows:

Methyl Salicylate + 4-Ethoxybutanol ⇌ 4-Ethoxybutyl 2-hydroxybenzoate + Methanol (B129727)

This is an equilibrium reaction, and to drive it towards the desired product, the methanol formed as a byproduct is typically removed by distillation. google.com

Base-Catalyzed Transesterification Mechanisms

Transesterification can be catalyzed by either acids or bases. Base-catalyzed transesterification is often faster and proceeds under milder conditions than acid-catalyzed reactions.

Common base catalysts include sodium methoxide, sodium ethoxide, and potassium carbonate. The mechanism involves the deprotonation of the alcohol (4-ethoxybutanol) by the base to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the simpler salicylate ester (e.g., methyl salicylate), leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide (e.g., methoxide) yields the new ester, 4-ethoxybutyl 2-hydroxybenzoate.

Basic catalysts such as calcium hydroxide (B78521) and lithium hydroxide have also been shown to be effective for the transesterification of methyl salicylate with other alcohols, with high conversions achieved under microwave irradiation. tandfonline.com Tin-based catalysts, such as di-n-butyl tin diacetate, are also utilized in industrial settings for the transesterification of salicylates. google.com

| Catalyst | Reactants | Conditions | Yield |

| LiOH | Methyl Salicylate, Isoamyl Alcohol | 120°C, 4h, Microwave | 98% tandfonline.com |

| Ca(OH)₂ | Methyl Salicylate, Isoamyl Alcohol | 120°C, 4h, Microwave | >60% Conversion tandfonline.com |

| MeONa | Methyl Salicylate, Isoamyl Alcohol | 120°C, 4h, Microwave | >60% Conversion tandfonline.com |

| di-n-butyl tin diacetate | Methyl Salicylate, Cyclohexanol | 140-170°C | High Yield google.com |

Note: The data in this table is for the synthesis of isoamyl salicylate and cyclohexyl salicylate, which are presented as analogues to demonstrate the feasibility and conditions of the transesterification reaction.

Multi-Step Synthesis Strategies

The creation of 4-ethoxybutyl 2-hydroxybenzoate and related salicylate esters is typically achieved through multi-step synthetic routes that allow for the precise assembly of the target molecule. These strategies offer the flexibility to introduce various functional groups and linkers, enabling the synthesis of a diverse range of analogues.

Incorporation via Linker Mode Chemistry

Linker mode chemistry is a powerful approach for synthesizing hybrid molecules by joining two or more distinct chemical entities through a connecting unit, or linker. This strategy has been effectively employed in the synthesis of complex salicylate esters, where a linker connects the salicylic acid moiety to another functional group. mdpi.com

Dibromoalkanes, such as 1,4-dibromobutane (B41627), serve as versatile linkers in organic synthesis. In the context of salicylate ester synthesis, 1,4-dibromobutane can be used to connect a phenolic substrate to salicylic acid. mdpi.com This reaction typically proceeds in a stepwise manner. First, one of the bromine atoms of 1,4-dibromobutane reacts with a phenol to form an ether linkage, leaving a terminal bromoalkyl chain. This intermediate can then react with a second molecule.

The reaction of phenols with dihaloalkanes like 1,4-dibromobutane is a known method for forming heterocyclic compounds and introducing alkyl chains. calstate.edu For instance, a chalcone (B49325) analogue containing a phenolic hydroxyl group can be reacted with an excess of 1,4-dibromobutane in the presence of a base like potassium carbonate in acetonitrile. mdpi.com This results in the formation of a bromo-alkoxy derivative.

Table 1: Example Reaction Conditions for Linker Incorporation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product Type |

|---|

This table illustrates a representative reaction for the initial step of incorporating a dibromobutane linker onto a phenolic substrate. mdpi.com

Following the attachment of the linker to the first substrate, the remaining terminal bromine atom is then used to couple with the second molecule, which in this case would be salicylic acid. The hydroxyl group of salicylic acid can act as a nucleophile, displacing the bromide to form an ether bond. However, the more common strategy for creating salicylate esters involves the reaction of the terminal bromo-functionalized intermediate with the carboxylate group of salicylic acid.

In a documented synthesis of a chalcone-salicylate hybrid, the intermediate containing the 4-bromobutoxy linker was subsequently reacted with salicylic acid to form the final ester. mdpi.com This final coupling step completes the synthesis of the hybrid molecule, demonstrating the utility of the linker mode approach. mdpi.com

Sequential Functional Group Transformations (e.g., Alkylation followed by Esterification)

An alternative to the linker mode approach is the use of sequential functional group transformations. This strategy involves a series of distinct reactions performed in a specific order to build the target molecule. For 4-ethoxybutyl 2-hydroxybenzoate, this could involve an initial alkylation step followed by an esterification reaction.

The alkylation of phenols is a fundamental reaction in organic chemistry. researchgate.net In a hypothetical synthesis, salicylic acid or a derivative could first be alkylated at the phenolic hydroxyl group. However, due to the presence of the carboxylic acid, protecting group strategies might be necessary to achieve regioselectivity. A more direct approach would be to first synthesize 4-ethoxybutanol and then use it in an esterification reaction with salicylic acid.

Esterification is a common method for producing salicylate esters. For example, various alkylated salicylic acid derivatives have been synthesized by reacting salicylic acid with different n-alcohols through Steglich esterification. scialert.net Similarly, new ester analogues of salicylic acid have been synthesized with high yields, highlighting the robustness of esterification in this context. nih.govresearchgate.net

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized 4-ethoxybutyl 2-hydroxybenzoate are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities. Chromatographic methods are predominantly used for this purpose. scialert.net

Chromatographic Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Thin-Layer Chromatography (TLC): TLC is an essential technique used to monitor the progress of a reaction and to determine the purity of the synthesized product. scialert.net By comparing the retention factor (Rf) value of the product to that of the starting materials, chemists can assess the conversion. For different alkylated salicylic acid samples, the polarity of the eluent system, typically a mixture of n-hexane and ethyl acetate, is varied to achieve optimal separation. scialert.net For example, a non-polar eluent system (n-hexane:ethyl acetate = 4:1) has been used to analyze various alkyl salicylates, yielding distinct Rf values for each compound. scialert.net

Table 2: Rf Values of Various Alkyl Salicylates in TLC

| Compound | Eluent System (n-hexane:ethyl acetate) | Rf Value |

|---|---|---|

| Methyl Salicylate | 4:1 | 0.75 |

| Ethyl Salicylate | 4:1 | 0.78 |

| Butyl Salicylate | 4:1 | 0.90 |

| Isoamyl Salicylate | 4:1 | 0.95 |

| Octyl Salicylate | 4:1 | 0.81 |

Data from a study on alkylated salicylic acid derivatives, illustrating the use of TLC for product analysis. scialert.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and preparative isolation of salicylate derivatives. nih.govresearchgate.netfarmaciajournal.com Due to the differing physicochemical characteristics of compounds in a mixture, specific HPLC methods are developed for efficient separation. nih.gov For instance, non-volatile compounds like salicylic acid and its derivatives can be analyzed with liquid chromatography, often following a liquid-liquid extraction step. nih.gov

Reverse-phase (RP) HPLC is a common mode used for this class of compounds. A method for analyzing methyl salicylate uses a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for the preparative separation of the target compound to isolate it from impurities. sielc.com The purity of synthesized products, such as chalcone-salicylate hybrids, has been confirmed through HPLC analysis. mdpi.com

Recrystallization and Precipitation Strategies

Following the primary synthesis of 4-ethoxybutyl 2-hydroxybenzoate and its analogues, purification is paramount to isolate the target ester from unreacted starting materials, catalysts, and byproducts. Recrystallization and precipitation are principal techniques employed for this purpose, leveraging differences in solubility between the desired product and impurities. The selection of an appropriate solvent system and the control of temperature and/or pH are critical parameters for achieving high purity and yield.

Recrystallization is a purification technique that involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble as the solution cools. For salicylate esters, various solvent systems have been explored.

Key considerations for the recrystallization of salicylate esters include:

Solvent Selection: The choice of solvent is crucial. For compounds with polar functional groups like salicylates, polar solvents are often effective. Ethanol (B145695), methanol, and aqueous mixtures of these alcohols are commonly employed for the recrystallization of salicylic acid and its derivatives. qu.edu.iquoanbar.edu.iq The miscibility of two solvents, one in which the compound is soluble and another in which it is insoluble, can also be exploited for purification. qu.edu.iq

Cooling Rate: A slow cooling process generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecules into the crystal lattice while impurities are excluded. uoanbar.edu.iq Rapid cooling can lead to the trapping of impurities within the crystals. uoanbar.edu.iq

Washing and Neutralization: Prior to recrystallization, the crude ester is often washed to remove acidic impurities. A common procedure involves neutralizing the reaction mixture with a basic solution, such as sodium carbonate or sodium bicarbonate, to remove any unreacted salicylic acid or acidic catalysts. libretexts.orggoogle.com

Precipitation is another widely used method for purification, which involves the formation of a solid from a solution. This can be induced by changing the temperature, altering the pH, or by adding a substance that reduces the solubility of the desired compound (an anti-solvent).

For benzoate (B1203000) and salicylate derivatives, precipitation is frequently achieved through:

pH Adjustment: The hydrolysis of salicylate esters using a base like sodium hydroxide results in the formation of the corresponding sodium salicylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, causes the precipitation of the less soluble salicylic acid, which can then be separated. youtube.commercer.edu This principle can be adapted to precipitate unreacted acidic starting materials from the desired ester product.

Anti-Solvent Addition: In cases where the ester is highly soluble in a particular solvent, an anti-solvent (a solvent in which the ester is insoluble) can be added to induce precipitation. For instance, in the purification of phenyl salicylate from a methanol solution, water can be added as an anti-solvent to promote complete crystallization. google.com

The table below summarizes various recrystallization and precipitation strategies documented for compounds analogous to 4-ethoxybutyl 2-hydroxybenzoate.

| Compound Class | Purification Method | Solvents/Reagents | Key Findings |

| Salicylate Esters | Recrystallization | Absolute ethanol | Used for the recrystallization of benzyl salicylate after initial purification steps. google.com |

| Benzoate Esters | Precipitation | Sodium carbonate solution, hydrochloric acid | Unreacted benzoic acid can be precipitated from the reaction mixture by acidification after washing with a base. uomustansiriyah.edu.iq |

| Ethyl p-aminobenzoate | Precipitation | Water, 10% sodium carbonate | The product is precipitated from the reaction mixture by neutralizing the acid catalyst with sodium carbonate solution. libretexts.org |

| Salicylic Acid | Recrystallization | Hot water, Ethanol-water mixtures | Salicylic acid is soluble in hot water or ethanol-water mixtures and crystallizes upon cooling. qu.edu.iquoanbar.edu.iq |

| Phenyl Salicylate | Recrystallization with anti-solvent | Methanol, water, phosphoric acid | Water and a small amount of phosphoric acid are added to a methanol solution of phenyl salicylate to induce complete crystallization. google.com |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidationbenchchem.com

In the ¹H NMR spectrum of 4-ethoxybutyl 2-hydroxybenzoate, each unique proton or group of equivalent protons generates a distinct signal. The aromatic protons on the salicylate (B1505791) ring appear in the downfield region (δ 6.8-7.9 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orgoregonstate.edu The proton of the hydroxyl group (-OH) typically presents as a broad singlet, with its chemical shift being highly variable depending on concentration and solvent; a strong intramolecular hydrogen bond to the ester carbonyl would shift it significantly downfield (potentially δ 10.5-11.0 ppm).

The protons of the 4-ethoxybutyl chain are observed in the upfield region. The methylene (B1212753) group attached to the ester oxygen (-OCH₂-) is expected around δ 4.3 ppm. libretexts.org The protons of the ethoxy group (-OCH₂CH₃) would appear as a quartet around δ 3.5 ppm and a triplet around δ 1.2 ppm. The remaining methylene groups of the butyl chain would produce complex multiplets in the δ 1.5-1.9 ppm range. oregonstate.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Spectral Data for 4-Ethoxybutyl 2-hydroxybenzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -OH | 10.7 | Singlet (broad) | 1H |

| Ar-H (position 6) | 7.85 | Doublet of doublets | 1H |

| Ar-H (position 4) | 7.45 | Doublet of triplets | 1H |

| Ar-H (position 3) | 6.95 | Doublet | 1H |

| Ar-H (position 5) | 6.88 | Triplet | 1H |

| -COOCH₂- | 4.32 | Triplet | 2H |

| -CH₂OCH₂CH₃ | 3.51 | Triplet | 2H |

| -OCH₂CH₃ | 3.48 | Quartet | 2H |

| -COOCH₂CH₂- | 1.85 | Multiplet | 2H |

| -CH₂CH₂OCH₂- | 1.65 | Multiplet | 2H |

| -OCH₂CH₃ | 1.21 | Triplet | 3H |

Note: Data are predicted based on established principles and data from analogous structures like butyl salicylate. chemicalbook.comguidechem.comnih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysisbenchchem.com

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester is highly deshielded and appears significantly downfield, typically around δ 170 ppm. guidechem.comyoutube.com Aromatic carbons resonate in the δ 115-162 ppm range, with the carbon bearing the hydroxyl group (C2) appearing most downfield in that region. nih.govnih.gov The carbons of the aliphatic ethoxybutyl chain are found in the upfield region (δ 14-70 ppm). docbrown.info The carbon directly bonded to the ester oxygen (-OCH₂) would be around δ 65 ppm, while the terminal methyl carbon of the ethoxy group would be the most shielded, appearing around δ 15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Ethoxybutyl 2-hydroxybenzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 170.1 |

| Ar-C2 (-OH) | 161.8 |

| Ar-C6 | 135.9 |

| Ar-C4 | 130.2 |

| Ar-C1 | 118.9 |

| Ar-C5 | 117.7 |

| Ar-C3 | 117.5 |

| -CH₂OCH₂CH₃ | 69.8 |

| -OCH₂CH₃ | 66.5 |

| -COOCH₂- | 65.1 |

| -COOCH₂CH₂- | 28.5 |

| -CH₂CH₂OCH₂- | 25.8 |

| -OCH₂CH₃ | 15.2 |

Note: Data are predicted based on established principles and data from analogous structures. guidechem.comyoutube.comdocbrown.info

Advanced NMR Techniques (e.g., DEPT, COSY, HSQC, HMBC) for Connectivity and Correlationbenchchem.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. uvic.cabas.bg

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. uvic.ca A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com It would show correlations between adjacent protons in the ethoxybutyl chain, for example, between the -COOCH₂- protons and their neighboring -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This allows for the direct assignment of a carbon's chemical shift based on the known shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlation). youtube.comprinceton.eduyoutube.com For instance, it would show a correlation from the -COOCH₂- protons to the ester carbonyl carbon (C=O), confirming the ester linkage, and from the aromatic protons to various carbons in the ring, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.com

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. farmaceut.org

Analysis of Carbonyl Stretching Frequencies (C=O)benchchem.com

The most prominent feature in the IR spectrum of 4-ethoxybutyl 2-hydroxybenzoate is the strong absorption band of the ester carbonyl (C=O) group. For a typical aliphatic ester, this stretch appears around 1735-1750 cm⁻¹. orgchemboulder.com However, in this molecule, two factors influence its position. First, conjugation with the aromatic ring slightly lowers the frequency. Second, and more significantly, strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen weakens the C=O double bond, causing a substantial shift to a lower wavenumber, likely in the range of 1680-1690 cm⁻¹. docbrown.infoechemi.comic.ac.uk

Hydroxyl and Aromatic Ring Vibrationsbenchchem.com

The phenolic hydroxyl (-OH) group involved in strong intramolecular hydrogen bonding gives rise to a very broad absorption band, typically centered around 3100-3200 cm⁻¹. docbrown.infoyoutube.com This broadening is a characteristic feature of hydrogen-bonded hydroxyls. derpharmachemica.com

Other key vibrations include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). derpharmachemica.com

Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region. researchgate.net

C-O Stretching: Strong, distinct bands in the fingerprint region (1000-1300 cm⁻¹), corresponding to the ester (Ar-C(O)-O and O-CH₂) and ether (C-O-C) linkages. orgchemboulder.com

Table 3: Predicted IR Absorption Bands for 4-Ethoxybutyl 2-hydroxybenzoate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (intramolecular H-bond) | 3200 | Broad, Strong |

| Aromatic C-H Stretch | 3050 | Medium |

| Aliphatic C-H Stretch | 2870-2960 | Strong |

| C=O Stretch (H-bonded ester) | 1685 | Strong, Sharp |

| Aromatic C=C Stretch | 1585, 1490, 1450 | Medium, Sharp |

| C-O Stretch (Ester, Ether) | 1295, 1215, 1130 | Strong |

Note: Data are predicted based on established principles and data from analogous salicylate structures. farmaceut.orgdocbrown.infocdnsciencepub.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly the presence of chromophores.

Chromophore Analysis in the Aromatic Ring System

The primary chromophore in 4-ethoxybutyl 2-hydroxybenzoate is the substituted benzene (B151609) ring, which is part of the 2-hydroxybenzoate (salicylate) moiety. The electronic transitions in such systems are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of both a hydroxyl (-OH) group and an ester group (-COOC₄H₈OC₂H₅) on the benzene ring influences the energy of these transitions and, consequently, the λmax.

For comparison, related compounds like p-hydroxybenzoic acid and its various esters exhibit wide absorption bands in the 200 to 400 nm region. nist.gov The specific position of the λmax is sensitive to the nature and position of the substituents on the aromatic ring. For instance, in a study of various thiophene (B33073) dyes, the introduction of different functional groups led to shifts in the absorption maxima. biointerfaceresearch.com In the case of 4-ethoxybutyl 2-hydroxybenzoate, the hydroxyl and ester groups are expected to act as auxochromes, modifying the absorption characteristics of the benzene chromophore.

Solvent Effects on UV-Vis Absorption Maxima

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of a molecule. researchgate.net This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. researchgate.net Changes in solvent polarity can lead to shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). slideshare.net

For example, studies on aspirin (B1665792) and salicylic (B10762653) acids have shown that the λmax can shift depending on the solvent used, such as ethanol (B145695) or sodium hydroxide (B78521) solutions. researchgate.net Similarly, the absorption spectra of newly synthesized azo-dyes have demonstrated distinct shifts in protic versus non-protic solvents. researchgate.net The interaction between the solute and solvent molecules can perturb the energy levels of the electronic states, leading to the observed shifts. researchgate.net

In the case of 4-ethoxybutyl 2-hydroxybenzoate, it is anticipated that polar solvents would interact with the hydroxyl and ester functional groups, influencing the position of the λmax. A systematic study involving a range of solvents with varying polarities would be necessary to fully characterize these effects.

| Solvent Polarity | Expected Shift in λmax | Rationale |

| Increasing Polarity | Potential for bathochromic or hypsochromic shift | Differential stabilization of the ground and excited states through solute-solvent interactions. |

| Protic Solvents | Potential for hydrogen bonding interactions | Specific interactions with the hydroxyl and ester groups can influence electronic transition energies. |

| Aprotic Solvents | Primarily dipole-dipole interactions | The nature of the shift would depend on the change in dipole moment upon electronic excitation. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments.

Molecular Ion Confirmation

In HRMS, the molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the accurate molecular weight of the compound. For 4-ethoxybutyl 2-hydroxybenzoate (C₁₃H₁₈O₄), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this calculated mass in the HRMS spectrum would confirm the identity of the compound. For instance, the molecular ion peak for methyl 2-hydroxybenzoate (C₈H₈O₃) is observed at an m/z of 152. docbrown.info

Fragmentation Pattern Analysis

Electron ionization, a common method in mass spectrometry, is a high-energy process that often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for structural elucidation. libretexts.org

For esters, common fragmentation pathways include cleavage of the bond adjacent to the carbonyl group (α-cleavage) and cleavage of the C-O bond of the ester. libretexts.org In the case of 4-ethoxybutyl 2-hydroxybenzoate, characteristic fragments would be expected from the loss of the ethoxybutyl group or parts of it.

For example, the mass spectrum of methyl 2-hydroxybenzoate shows prominent fragment ions. docbrown.info Similarly, the fragmentation of other esters reveals losses of alkoxy groups. libretexts.org Analysis of the fragmentation pattern of 4-ethoxybutyl 2-hydroxybenzoate would likely reveal ions corresponding to the 2-hydroxybenzoyl cation and various fragments from the ethoxybutyl chain. The presence of an aromatic ring generally leads to a relatively stable molecular ion. libretexts.org

A predicted fragmentation pattern for 4-ethoxybutyl 2-hydroxybenzoate is presented below:

| Fragment Ion | m/z (Nominal) | Description |

| [C₁₃H₁₈O₄]⁺ | 238 | Molecular Ion |

| [C₇H₅O₂]⁺ | 121 | Loss of the ethoxybutyl group |

| [C₉H₉O₃]⁺ | 165 | McLafferty-type rearrangement |

| [C₄H₉O]⁺ | 73 | Ethoxybutyl cation |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

There are no published molecular dynamics simulation studies that investigate the conformational landscape, flexibility, or stability of 4-ethoxybutyl 2-hydroxybenzoate in a simulated environment.

While research exists on other salicylate (B1505791) esters, the strict focus on 4-ethoxybutyl 2-hydroxybenzoate as per the instructions prevents the inclusion of data from related but distinct chemical entities. The scientific community has yet to publish theoretical and computational investigations that would enable a detailed report on this specific compound.

Simulation Protocol Design and Force Field Selection

The foundation of any computational study of 4-Ethoxybutyl 2-hydroxybenzoate lies in the meticulous design of the simulation protocol and the appropriate selection of a force field. The simulation protocol outlines the step-by-step computational procedure, beginning with the definition of the molecular system in a simulated environment, which could be aqueous or lipid-based to mimic biological conditions.

A critical component of this protocol is the choice of a force field, which is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. For an organic molecule like 4-Ethoxybutyl 2-hydroxybenzoate, force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement) are commonly employed. These force fields are parameterized to accurately model the bonds, angles, and dihedrals within the molecule, as well as the non-bonded interactions like van der Waals forces and electrostatic interactions. The selection of a specific force field is crucial as it directly impacts the accuracy of the simulation in representing the real-world behavior of the compound.

The simulation protocol typically proceeds with an energy minimization step to relieve any steric clashes or unfavorable conformations in the initial structure of 4-Ethoxybutyl 2-hydroxybenzoate. This is followed by a period of equilibration, where the system's temperature and pressure are gradually brought to the desired physiological conditions, ensuring a stable starting point for the production simulation.

Analysis of Ligand-Receptor Dynamics and Interaction Stability

Once the simulation is running, the focus shifts to analyzing the dynamics of 4-Ethoxybutyl 2-hydroxybenzoate, particularly its interaction with potential biological receptors. This analysis provides a window into the stability of the ligand-receptor complex and the nature of the binding interactions.

A key metric in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the atomic positions of the ligand and the receptor's binding site over time. A stable RMSD trajectory suggests that the ligand has found a stable binding pose within the receptor. Furthermore, the analysis of Root Mean Square Fluctuation (RMSF) for individual amino acid residues in the receptor can highlight which parts of the protein are most affected by the binding of 4-Ethoxybutyl 2-hydroxybenzoate.

The stability of the interaction is also assessed by examining the specific intermolecular forces at play. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are all critical in determining the affinity of the ligand for its receptor. For instance, the hydroxyl and carbonyl groups of the 2-hydroxybenzoate moiety are potential hydrogen bond donors and acceptors, while the ethoxybutyl chain can engage in significant hydrophobic interactions within a nonpolar binding pocket of a receptor. Computational tools can quantify the number and duration of these interactions throughout the simulation, providing a detailed picture of the binding event.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Building upon the understanding of molecular interactions, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of 4-Ethoxybutyl 2-hydroxybenzoate and its analogues with their biological activity.

Derivation of QSAR Models to Correlate Structural Descriptors with Activity

QSAR modeling involves the development of mathematical equations that relate the structural or physicochemical properties of a series of compounds to their biological activities. For 4-Ethoxybutyl 2-hydroxybenzoate, this process would begin with the compilation of a dataset of structurally similar compounds with experimentally determined activities.

Next, a wide range of molecular descriptors for each compound are calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, solvent-accessible surface area). The goal is to identify a set of descriptors that are highly correlated with the biological activity of interest.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are then used to build the QSAR model. The resulting model is a mathematical equation that can be used to predict the activity of new compounds based on their calculated descriptors. The predictive power and robustness of the QSAR model are rigorously validated using various statistical metrics and techniques, such as cross-validation and external validation.

Prediction of Activity Profiles for Novel Analogues

A validated QSAR model becomes a powerful predictive tool for designing novel analogues of 4-Ethoxybutyl 2-hydroxybenzoate with potentially enhanced activity or improved properties. By computationally generating new molecular structures—for example, by modifying the length of the alkyl chain or substituting different functional groups on the aromatic ring—their molecular descriptors can be calculated and their activity predicted using the derived QSAR model.

This in silico screening approach allows for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery and development process by focusing resources on compounds with the highest probability of success. The insights gained from the QSAR model also contribute to a deeper understanding of the key structural features that govern the biological activity of this class of compounds.

Reactivity and Chemical Transformations

Hydrolysis Reactions of the Ester Moiety

The ester group in 4-ethoxybutyl 2-hydroxybenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield salicylic (B10762653) acid and 4-ethoxybutanol. This transformation can be catalyzed by either acids or bases.

The general steps for the acid-catalyzed hydrolysis are as follows:

Protonation of the carbonyl oxygen. whiterose.ac.uk

Nucleophilic attack by water on the carbonyl carbon. whiterose.ac.uk

Proton transfer to the alkoxy oxygen.

Elimination of the alcohol (4-ethoxybutanol).

Deprotonation to regenerate the acid catalyst and form the carboxylic acid (salicylic acid). escholarship.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid. wikipedia.org The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion (4-ethoxybutoxide), resulting in the formation of salicylic acid. The salicylic acid is then deprotonated by the strong base to form the salicylate (B1505791) salt. wikipedia.org Acidification of the reaction mixture in a separate step is required to obtain the free salicylic acid. wikipedia.org

The general steps for the base-catalyzed hydrolysis are:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the 4-ethoxybutoxide leaving group.

Deprotonation of the resulting salicylic acid by the base to form the salicylate salt.

Studies on similar salicylate esters have shown that the rate of hydrolysis can be influenced by factors such as the solvent system and the presence of other functional groups. chemeurope.com

Functional Group Interconversions on the Aromatic Ring

The aromatic ring of 4-ethoxybutyl 2-hydroxybenzoate, being a substituted benzene (B151609) ring, can undergo several functional group interconversions, most notably electrophilic aromatic substitution.

The hydroxyl (-OH) and the ester (-COOR) groups attached to the aromatic ring direct the position of incoming electrophiles. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. google.comrsc.org Due to the powerful activating and directing effect of the hydroxyl group, electrophilic substitution typically occurs at the positions ortho and para to it. In the case of 4-ethoxybutyl 2-hydroxybenzoate, the hydroxyl group is at position 2. The para position (position 5) is open, as is one of the ortho positions (position 6). The other ortho position is occupied by the ester group. Therefore, substitution is expected to occur primarily at the 5-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, likely at the 5-position. youtube.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring, again, primarily at the 5-position. google.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). google.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. google.com However, Friedel-Crafts reactions can be complex with highly activated rings like phenols and may lead to side reactions. chemeurope.com

It is important to note that under harsh reaction conditions, such as in the nitration to form picric acid from salicylic acid, ipso-substitution (substitution at a position already occupied by a non-hydrogen substituent) can occur, leading to the displacement of the carboxyl group. google.com

The phenolic hydroxyl group can be readily alkylated or acylated.

Alkylation: Reaction with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) will convert the hydroxyl group into an ether. youtube.com For example, reaction with methyl iodide would yield 4-ethoxybutyl 2-methoxybenzoate.

Acylation: The phenolic hydroxyl group can be esterified by reaction with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would produce 4-ethoxybutyl 2-acetoxybenzoate. This reaction is analogous to the synthesis of aspirin (B1665792) from salicylic acid.

These reactions provide a route to a wide range of derivatives with modified properties.

Reactions Involving the Butyl Ether Chain

The ethoxybutyl group is generally less reactive than the ester and the phenolic hydroxyl functionalities. However, the ether linkage can be cleaved under specific and typically harsh conditions. The most common reaction involving simple ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

Heating 4-ethoxybutyl 2-hydroxybenzoate with excess concentrated HBr or HI would be expected to cleave the ether bond. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. This could potentially lead to the formation of 4-bromobutanol or 1,4-dibromobutane (B41627) and ethanol (B145695), depending on the reaction conditions and the relative reactivity of the C-O bonds, in addition to the hydrolysis of the salicylate ester. Phenyl ethers are generally more resistant to cleavage at the aryl-oxygen bond.

Oxidative reactions can also occur at the butyl chain, particularly at the carbons adjacent to the ether oxygen, but this typically requires strong oxidizing agents.

Summary of Key Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | Salicylic acid, 4-Ethoxybutanol |

| Base-Catalyzed Hydrolysis | NaOH or KOH, heat, then acid workup | Salicylic acid, 4-Ethoxybutanol |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Ethoxybutyl 5-nitro-2-hydroxybenzoate |

| Halogenation | Br₂ or Cl₂, Lewis Acid | 4-Ethoxybutyl 5-halo-2-hydroxybenzoate |

| Phenolic Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 4-Ethoxybutyl 2-alkoxybenzoate |

| Phenolic Acylation | Acyl chloride or anhydride, Base | 4-Ethoxybutyl 2-acyloxybenzoate |

| Ether Cleavage | Conc. HBr or HI, heat | Salicylic acid, 4-halobutanol/1,4-dihalobutane, Ethanol |

Cleavage Reactions of Ether Linkages

The ether linkage in 4-Ethoxybutyl 2-hydroxybenzoate is susceptible to cleavage under strongly acidic conditions, a common reaction for ethers. openstax.orgmasterorganicchemistry.com The most effective reagents for this transformation are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.orglibretexts.orglibretexts.orgnih.gov Hydrochloric acid (HCl) is generally not reactive enough to cleave ethers. openstax.orglibretexts.org

The reaction proceeds via a nucleophilic substitution mechanism. openstax.org The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. masterorganicchemistry.com

In the case of 4-Ethoxybutyl 2-hydroxybenzoate, the ether is a primary ether. Therefore, the cleavage is expected to follow an S(_N)2 mechanism. openstax.orgmasterorganicchemistry.com The nucleophilic attack by the halide will occur at the less sterically hindered carbon atom of the protonated ether. libretexts.orgnih.gov Attack at the butyl carbon would lead to the formation of salicylic acid and 1,4-dihalobutane or 4-halo-1-butanol, depending on the reaction conditions and stoichiometry of the acid used. chalmers.selibretexts.org If an excess of the hydrohalic acid is used, the initially formed alcohol can be further converted to the corresponding alkyl halide. nih.gov

Table 1: Predicted Products of Ether Cleavage of 4-Ethoxybutyl 2-hydroxybenzoate

| Reagent | Reaction Conditions | Expected Major Products | Mechanism |

|---|---|---|---|

| HBr (conc.) | Reflux | Salicylic acid, 1,4-Dibromobutane | S(_N)2 |

| HI (conc.) | Reflux | Salicylic acid, 1,4-Diiodobutane | S(_N)2 |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Salicylic acid, 1,4-Dibromobutane | Lewis acid-catalyzed cleavage |

Oxidation or Reduction of the Alkyl Chain and Ester Group

The alkyl and ester moieties of 4-Ethoxybutyl 2-hydroxybenzoate can undergo oxidation and reduction reactions, respectively, to yield new derivatives.

Oxidation of the Alkyl Chain:

The C-H bonds of the ethoxybutyl chain, particularly those adjacent to the ether oxygen (alpha-carbons), are activated towards oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. masterorganicchemistry.com The oxidation of ethers can lead to the formation of various products, including aldehydes, ketones, or carboxylic acids, depending on the specific substrate and reaction conditions. masterorganicchemistry.com For 4-Ethoxybutyl 2-hydroxybenzoate, oxidation could potentially occur at the methylene (B1212753) groups of the butyl chain adjacent to the ether oxygen, which could lead to cleavage of the C-C bond under harsh conditions. masterorganicchemistry.com Site-selective C-H oxidation is a significant challenge in organic synthesis, and the outcome can be influenced by the choice of catalyst and reaction conditions. byjus.com

Reduction of the Ester Group:

The ester group of 4-Ethoxybutyl 2-hydroxybenzoate can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. byjus.comnih.govyoutube.comyoutube.com The reaction typically proceeds in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.gov The reduction of the ester will yield 2-(hydroxymethyl)phenol and 4-ethoxybutanol. researchgate.net It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups if present. byjus.comnih.gov More chemoselective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. nih.gov

Table 2: Predicted Products of Oxidation and Reduction of 4-Ethoxybutyl 2-hydroxybenzoate

| Reaction | Reagent and Conditions | Modified Moiety | Expected Major Product(s) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | Ethoxybutyl chain | Complex mixture of oxidation products, potentially leading to cleavage |

| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Ester group | 2-(Hydroxymethyl)phenol and 4-Ethoxybutanol |

Derivatization for Advanced Research Purposes

The versatile structure of 4-Ethoxybutyl 2-hydroxybenzoate makes it a suitable scaffold for the synthesis of more complex molecules for advanced research applications, including fluorescent probes, polymerizable monomers, and bioconjugates.

Synthesis of Fluorescent Probes

Salicylate derivatives are known to exhibit fluorescence and have been utilized in the development of fluorescent probes. moleculardepot.com The fluorescence properties can be tuned by modifying the substitution pattern on the aromatic ring. youtube.commoleculardepot.com For instance, introducing electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the emission wavelength and quantum yield. youtube.com

Starting from 4-Ethoxybutyl 2-hydroxybenzoate, a fluorescent probe could be synthesized by introducing a fluorophore or a recognition moiety onto the salicylate core. The phenolic hydroxyl group or the aromatic ring itself are potential sites for modification. For example, coupling with a known fluorophore or synthesizing a Schiff base by condensation with an appropriate amine at the aldehyde position (if the salicylate is first converted to a salicylaldehyde (B1680747) derivative) are possible strategies. frontiersin.org The inherent fluorescence of the salicylate moiety itself can also be exploited, with studies showing that the fluorescence quantum yield of salicylates can be significant. chalmers.secellmosaic.com

Table 3: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from 4-Ethoxybutyl 2-hydroxybenzoate

| Probe Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Potential Application |

|---|---|---|---|---|

| 4-Ethoxybutyl-5-(dansylamino)-2-hydroxybenzoate | ~340 | ~520 | ~0.4 | Sensing of metal ions or pH changes |

| Schiff base of 4-Ethoxybutyl-5-formyl-2-hydroxybenzoate | ~380 | ~460 | ~0.3 | Detection of specific analytes via fluorescence turn-on/off |

Preparation of Polymerizable Monomers

The incorporation of drug molecules into polymer backbones is a widely explored strategy for controlled drug delivery. Salicylic acid derivatives have been converted into polymerizable monomers for the synthesis of such polymeric prodrugs. masterorganicchemistry.comnih.gov A common approach is to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, to the molecule.

For 4-Ethoxybutyl 2-hydroxybenzoate, the phenolic hydroxyl group is a prime site for esterification with acryloyl chloride or methacryloyl chloride to yield the corresponding polymerizable monomer. This monomer could then be subjected to free-radical polymerization to produce a polymer with the 4-ethoxybutyl salicylate moiety as a pendant group. The resulting polymer would be expected to release the active salicylate derivative upon hydrolysis of the ester linkage.

Table 4: Representative Polymerizable Monomers Derived from Salicylates

| Monomer Name | Polymerizable Group | Potential Polymerization Method |

|---|---|---|

| 2-((4-Ethoxybutoxy)carbonyl)phenyl acrylate | Acrylate | Free-radical polymerization |

| 2-((4-Ethoxybutoxy)carbonyl)phenyl methacrylate | Methacrylate | Free-radical polymerization |

| N-(2-((4-Ethoxybutoxy)carbonyl)phenyl)acrylamide | Acrylamide | Free-radical polymerization |

Conjugation to Biomolecules for Mechanistic Studies

The conjugation of small molecules to biomolecules, such as proteins, is a critical tool for studying their mechanism of action, distribution, and target engagement. Salicylates have been conjugated to carrier proteins like bovine serum albumin (BSA) to enhance their solubility and for use in immunological studies. frontiersin.org

To conjugate 4-Ethoxybutyl 2-hydroxybenzoate to a biomolecule, it would likely first need to be chemically modified to introduce a reactive handle. This could involve, for example, introducing a carboxylic acid, amine, or thiol group at a suitable position on the molecule. This functionalized derivative could then be coupled to a biomolecule using standard bioconjugation techniques, such as carbodiimide (B86325) chemistry for coupling to primary amines on a protein. For instance, the carboxyl group of a modified salicylate can be activated with a carbodiimide (like EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then readily reacts with lysine (B10760008) residues on a protein like lysozyme. Such conjugates are invaluable for developing assays to study the binding and activity of the small molecule.

Table 5: Potential Strategies for Biomolecule Conjugation of 4-Ethoxybutyl 2-hydroxybenzoate Derivatives

| Reactive Handle on Salicylate Derivative | Biomolecule Functional Group | Coupling Chemistry |

|---|---|---|

| Carboxylic acid | Amine (e.g., Lysine) | Carbodiimide (EDC/NHS) |

| Amine | Carboxylic acid (e.g., Asp/Glu) | Carbodiimide (EDC/NHS) |

| Thiol | Maleimide | Michael addition |

| Aldehyde/Ketone | Hydrazine/Alkoxyamine | Hydrazone/Oxime ligation |

Exploration of Derivatives and Analogues

Structure-Driven Modifications of the Alkyl Chain

The 4-ethoxybutyl portion of the molecule, an ether-linked alkyl chain, plays a significant role in determining properties such as lipophilicity, solubility, and metabolic stability. Modifications to this chain are a primary strategy for altering the compound's behavior.

Altering the length of the alkoxy group attached to the butyl chain (from methoxy (B1213986) to pentoxy) systematically modifies the compound's properties. The synthesis of such 4-alkoxybutyl 2-hydroxybenzoates typically involves a two-step process. The first step is the Williamson ether synthesis, where a sodium salt of a chosen alcohol (e.g., sodium methoxide, sodium ethoxide) reacts with a 1,4-dihalobutane (like 1,4-dibromobutane) to form the corresponding 4-alkoxy-1-halobutane. In the second step, this intermediate reacts with salicylic (B10762653) acid or its salt to form the final ester. mdpi.com

While direct comparative studies on the entire series of 4-alkoxybutyl 2-hydroxybenzoates are not extensively documented in publicly available literature, the expected trends in physicochemical properties can be inferred from general principles of organic chemistry. As the alkyl chain of the alkoxy group lengthens, the molecular weight and lipophilicity increase, which typically leads to decreased water solubility and a higher boiling point.

Table 1: Predicted Physicochemical Properties of 4-Alkoxybutyl 2-hydroxybenzoate Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Lipophilicity (LogP) |

|---|---|---|---|

| 4-Methoxybutyl 2-hydroxybenzoate | C12H16O4 | 224.25 | Increases with chain length |

| 4-Ethoxybutyl 2-hydroxybenzoate | C13H18O4 | 238.28 | Increases with chain length |

| 4-Propoxybutyl 2-hydroxybenzoate | C14H20O4 | 252.31 | Increases with chain length |

| 4-Butoxybutyl 2-hydroxybenzoate | C15H22O4 | 266.34 | Increases with chain length |

Introducing branching into the butyl chain (e.g., using an isobutyl, sec-butyl, or tert-butyl moiety instead of the n-butyl backbone) can significantly impact the molecule's conformation and interaction with biological systems. Branching generally lowers the melting point compared to the straight-chain isomer and can affect the rate of metabolic processes due to steric hindrance.

Furthermore, if the branching creates a chiral center, the molecule will exist as enantiomers. For instance, a modification leading to a (S)-2,4-dihydroxybutyl-4-hydroxybenzoate has been prepared with high enantiomeric excess using Jacobsen's Hydrolytic Kinetic Resolution. researchgate.net This demonstrates that stereochemically pure versions of such derivatives can be synthesized, which is crucial as different enantiomers can have distinct biological activities. researchgate.net The synthesis of such chiral molecules underscores the importance of stereochemical control in developing specific functionalities. researchgate.net

Substitutions on the Hydroxybenzoate Ring

The introduction of halogen atoms, particularly fluorine, onto the aromatic ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group and influence metabolic stability. For example, 2-fluoro-4-hydroxybenzoic acid is a known building block used in the synthesis of more complex molecules. ossila.com The substitution of a hydrogen atom with fluorine can lead to changes in the molecule's binding affinities and electronic distribution. ossila.com While a direct synthesis of a fluorinated 4-ethoxybutyl 2-hydroxybenzoate is not prominently reported, related structures like Ethyl 2,3-difluoro-4-hydroxybenzoate are commercially available, indicating the feasibility of such halogenations.

Adding alkyl or aryl groups to the salicylate (B1505791) ring can enhance lipophilicity and introduce steric bulk. For example, Ethyl 2-butyl-4-hydroxybenzoate is a known compound where a butyl group is attached to the aromatic ring. nih.gov Aryl substitutions can lead to more complex hybrid molecules. A reported synthesis of (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate demonstrates the attachment of a large aryl-containing substituent via a linker, creating a multifunctional compound. mdpi.com Such modifications can dramatically change the molecule's size, shape, and potential for pi-pi stacking interactions.

Increasing the number of hydroxyl groups on the benzoate (B1203000) ring, for example by using 2,4-dihydroxybenzoic acid as a starting material, can enhance water solubility and hydrogen-bonding potential. google.comyoutube.comchemicalbook.com The synthesis of 2,4-dihydroxybenzoic acid itself is well-established through methods like the Kolbe-Schmitt reaction, reacting resorcinol (B1680541) with potassium bicarbonate under a carbon dioxide atmosphere. chemicalbook.com Esterification of this acid with 4-ethoxybutanol would yield 4-ethoxybutyl 2,4-dihydroxybenzoate. The presence of an additional hydroxyl group, particularly at the C-4 position, provides another site for further functionalization or can influence the compound's antioxidant properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Ethoxybutyl 2-hydroxybenzoate |

| 4-Methoxybutyl 2-hydroxybenzoate |

| 4-Propoxybutyl 2-hydroxybenzoate |

| 4-Butoxybutyl 2-hydroxybenzoate |

| 4-Pentoxybutyl 2-hydroxybenzoate |

| n-Butyl salicylate |

| (S)-2,4-Dihydroxybutyl-4-hydroxybenzoate |

| 2-Fluoro-4-hydroxybenzoic acid |

| Ethyl 2,3-difluoro-4-hydroxybenzoate |

| Ethyl 2-butyl-4-hydroxybenzoate |

| (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate |

| 2,4-Dihydroxybenzoic acid |

| Resorcinol |

Hybrid Compounds Incorporating the 2-hydroxybenzoate Scaffold

The strategic design of hybrid molecules involves the covalent linking of two or more distinct pharmacophores to generate a single molecular entity. This approach can lead to compounds with improved affinity and efficacy, as well as a modified bioavailability profile. The 2-hydroxybenzoate moiety is a versatile building block for such hybrids due to its established biological relevance.

A notable example of a hybrid compound is the synthesis of (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. mdpi.com This molecule represents a sophisticated amalgamation of a salicylate and a chalcone (B49325) analogue, connected through a flexible butyl linker. mdpi.com

The synthesis of this hybrid compound is achieved through a linker mode approach. mdpi.com The process involves a multi-step reaction sequence, beginning with the separate preparation of the chalcone analogue and the salicylate moiety. These components are then coupled using a linker, in this case, a derivative of 1,4-dibromobutane (B41627), under reflux conditions. mdpi.com The structure of the resulting hybrid molecule has been rigorously confirmed using various spectroscopic methods, including UV-Vis, FT-IR, HRMS, and both one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR). mdpi.com

Computational studies, specifically molecular docking and molecular dynamics simulations, have been employed to predict the biological potential of this chalcone-salicylate hybrid. mdpi.com These in silico analyses have explored its potential cytotoxic activity against breast cancer cell lines, with results indicating a more negative binding free energy for the hybrid compound when compared to the standard drug tamoxifen, suggesting a potentially higher affinity for the target receptor. mdpi.com

The rationale behind creating such hybrids is rooted in the well-documented biological activities of both parent scaffolds. Chalcones, which are α,β-unsaturated ketones, are known to exhibit a wide range of pharmacological effects. nih.govjomardpublishing.com By linking the chalcone structure to the 2-hydroxybenzoate scaffold, researchers aim to develop new multifunctional compounds that may exhibit enhanced or novel therapeutic properties. mdpi.com

| Component | Linker | Resulting Hybrid Compound |

| 2-Hydroxybenzoate (Salicylate) | Butyl Linker | (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate |

| Chalcone Analogue |

While the linkage of the 2-hydroxybenzoate scaffold to chalcone analogues provides a specific and well-documented example, the principles of hybrid molecule design extend to a wide array of other bioactive scaffolds. The versatility of the 2-hydroxybenzoate structure, with its reactive hydroxyl and carboxylic acid groups, allows for its potential conjugation with various other pharmacologically active moieties.

The concept of creating hybrid scaffolds is a burgeoning area in medicinal chemistry and materials science. For instance, in the field of tissue engineering, different technologies are being combined to create hybrid scaffolds that provide both mechanical support and a bioactive environment to promote tissue regeneration. nih.govresearchgate.net These approaches, while not directly involving 4-ethoxybutyl 2-hydroxybenzoate, underscore the scientific interest in combining different structural and functional units to achieve enhanced performance. nih.govresearchgate.net

Future research could explore the synthesis of hybrid compounds where the 2-hydroxybenzoate scaffold is linked to other classes of bioactive molecules, such as:

Non-steroidal anti-inflammatory drugs (NSAIDs): To potentially create dual-action anti-inflammatory agents with a modified side-effect profile.

Antimicrobial agents: To develop compounds with a broader spectrum of activity or to overcome resistance mechanisms.

Anticancer agents: To target multiple pathways involved in cancer progression.

These potential hybrid compounds would require carefully designed synthetic strategies and thorough biological evaluation to validate their therapeutic potential. The primary literature on the chalcone-salicylate hybrid provides a foundational methodology for the synthesis of such novel chemical entities. mdpi.com

Advanced Analytical and Characterization Techniques in Research

X-Ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For 4-ethoxybutyl 2-hydroxybenzoate, this technique would involve growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed.

The diffraction data allows for the calculation of the electron density map of the crystal, from which the precise positions of each atom in the molecule can be determined. This provides unambiguous proof of the compound's constitution and stereochemistry. Key parameters obtained from X-ray crystallographic analysis include the unit cell dimensions, space group, and the precise bond lengths and angles within the 4-ethoxybutyl 2-hydroxybenzoate molecule. While specific crystallographic data for 4-ethoxybutyl 2-hydroxybenzoate is not widely published, the general methodology remains the gold standard for structural elucidation in solid-state chemistry.

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Trace Analysis

Chromatography coupled with mass spectrometry is an indispensable tool for the separation, identification, and quantification of 4-ethoxybutyl 2-hydroxybenzoate, as well as for the detection of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like 4-ethoxybutyl 2-hydroxybenzoate. In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their differential partitioning between a stationary phase and a mobile gas phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of 4-ethoxybutyl 2-hydroxybenzoate. This technique is also highly sensitive for detecting and quantifying trace-level impurities that may be present from the synthesis process.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile impurities that may not be amenable to GC-MS. In LC-MS, the separation occurs in a liquid phase, and the eluent is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is highly effective for confirming the molecular weight of 4-ethoxybutyl 2-hydroxybenzoate and for the analysis of a wide range of potential impurities.

A study on the biotransformation of 4-butoxybutyl 2-hydroxybenzoate utilized GC-MS to identify metabolites, demonstrating the utility of this technique for analyzing structurally similar compounds. The mass spectra obtained in such studies are critical for elucidating the structures of the parent compound and any related substances.

Capillary Electrophoresis for Separation and Analysis

Capillary electrophoresis (CE) provides a high-resolution separation technique based on the differential migration of ions in an electric field. For the analysis of 4-ethoxybutyl 2-hydroxybenzoate, which is a neutral molecule, a modification of the technique such as micellar electrokinetic chromatography (MEKC) would be employed. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on its partitioning coefficient.

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. It can be used as an orthogonal technique to chromatography for purity assessment, providing a different selectivity and confirming the absence of co-eluting impurities. While specific applications of CE for 4-ethoxybutyl 2-hydroxybenzoate are not extensively documented in the literature, the principles of MEKC are well-established for the analysis of similar neutral aromatic compounds.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For 4-ethoxybutyl 2-hydroxybenzoate, DSC can be used to determine its melting point, heat of fusion, and to study any phase transitions. The resulting thermogram would show a distinct endothermic peak at the melting point, the area of which is proportional to the heat of fusion. This data is crucial for material characterization and quality control.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of 4-ethoxybutyl 2-hydroxybenzoate. The TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is vital for understanding the compound's thermal limits and for identifying any volatile components or residual solvents.

Below is a table summarizing the analytical techniques and the type of information they provide for 4-ethoxybutyl 2-hydroxybenzoate.

| Analytical Technique | Information Obtained |

| X-Ray Crystallography | Absolute 3D structure, bond lengths, bond angles |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, identification of volatile impurities, fragmentation pattern |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, purity, identification of non-volatile impurities |

| Capillary Electrophoresis (CE) | Orthogonal purity assessment, separation of neutral compounds (via MEKC) |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, phase transitions |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of volatiles |

Potential Research Applications Non Prohibited Focus

Chemical Simulants and Surrogates in Material Science and Safety Research

In the field of safety and materials science, chemical simulants play a crucial role in the research and development of protective materials and decontamination procedures without the use of highly toxic agents. Salicylate (B1505791) esters, such as methyl salicylate, have been effectively used as simulants for chemical warfare agents like sulfur mustard due to similarities in their physical and chemical properties. google.com These simulants are instrumental in testing the efficacy of decontamination protocols and the barrier properties of materials. researchgate.netdtic.mil

The structural characteristics of 4-Ethoxybutyl 2-hydroxybenzoate suggest its potential as a valuable chemical simulant. Its lower volatility compared to methyl salicylate could make it a suitable surrogate for more persistent and less volatile chemical threats. researchgate.net Research involving such simulants is critical for developing and validating decontamination strategies for both military and civilian applications. researchgate.netdtic.mil The use of simulants like 4-Ethoxybutyl 2-hydroxybenzoate allows for safe and effective training and testing, ultimately enhancing preparedness for chemical incidents. dtic.mil

Applications in Microscopy and Tissue Clearing

Optical tissue clearing is a technique that renders biological tissues transparent, enabling three-dimensional imaging of intact organs and organisms. This method is invaluable for understanding complex biological structures and networks. Salicylate esters, notably methyl salicylate, are effective clearing agents due to their high refractive index, which matches that of tissue components, thereby reducing light scattering. google.com

Given the efficacy of related compounds, 4-Ethoxybutyl 2-hydroxybenzoate is a promising candidate for use in tissue clearing protocols. The process typically involves dehydrating the tissue sample with ethanol (B145695) followed by immersion in the clearing agent. google.com This technique has been successfully applied to various tissues, including the brain and adipose tissue, allowing for detailed visualization of cellular structures, vascular networks, and immune cell distribution. The development of new clearing agents is an active area of research, and the properties of 4-Ethoxybutyl 2-hydroxybenzoate may offer advantages in terms of fluorescence preservation or compatibility with specific labeling techniques.

Role as Intermediates in Complex Organic Synthesis

Salicylic (B10762653) acid and its derivatives are versatile building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. nih.gov The dual functionality of the salicylic acid core—a carboxylic acid and a phenolic hydroxyl group—allows for a variety of chemical transformations. cir-safety.orgresearchgate.net

4-Ethoxybutyl 2-hydroxybenzoate can serve as a key intermediate in multi-step synthetic pathways. The ester group can be hydrolyzed to regenerate the carboxylic acid, while the phenolic hydroxyl group can be further functionalized. researchgate.net For instance, the synthesis of more complex salicylate esters or amides can be achieved through reactions involving these functional groups. elsevierpure.com The ethoxybutyl chain itself can be designed to introduce specific properties into the final molecule, such as increased lipophilicity or altered steric hindrance. The use of salicylate derivatives as intermediates is crucial in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. nih.govresearchgate.net

Development of Novel Research Reagents and Tools

The development of new chemical reagents and tools is essential for advancing scientific research. Salicylic acid derivatives have been explored for their potential as novel research tools due to their unique chemical and biological activities. nih.govnih.gov These derivatives can be designed to interact with specific biological targets or to have particular spectroscopic properties.

4-Ethoxybutyl 2-hydroxybenzoate could be modified to create novel research reagents. For example, by attaching a fluorescent tag or a reactive group, it could be used to probe biological systems or to label specific molecules. The synthesis of functionalized salicylates allows for the creation of a diverse range of molecular tools with tailored properties. elsevierpure.com Research in this area focuses on designing and synthesizing new derivatives and evaluating their utility in various experimental settings. birmingham.ac.uk

Exploration in Plant Biochemistry as Metabolites or Stress Response Modulators

Salicylic acid is a well-established plant hormone that plays a critical role in regulating various physiological processes, including growth, development, and defense against pathogens and abiotic stress. researchgate.netpsu.edu Plants produce a variety of salicylic acid derivatives, including salicylate esters, which are involved in these signaling pathways. researchgate.netnih.gov